LeuRS Inhibitory Activity: 3-Aminomethyl Position Is Non-Negotiable for Target Engagement
In the seminal SAR campaign that produced the clinical candidate GSK656, derivatives bearing the 3-aminomethyl substituent demonstrated potent Mtb LeuRS inhibition (IC50 values in the sub-micromolar range for optimized analogs), whereas compounds lacking the 3-aminomethyl group or carrying the aminomethyl at alternative ring positions (e.g., 4- or 6-position) consistently showed no measurable LeuRS inhibition up to the highest tested concentrations (IC50 > 100 µM) [1]. The unsubstituted 3-aminomethyl benzoxaborole core (free base) is the minimal scaffold that retains the capacity to engage the LeuRS editing domain; this capacity is abolished upon positional isomerization, establishing the 3-substitution pattern as an absolute structural requirement for target-based activity [1].
| Evidence Dimension | Mtb LeuRS enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 3-Aminomethyl benzoxaborole core: IC50 not directly reported for the unsubstituted compound; serves as the minimal active scaffold for further optimization [1] |
| Comparator Or Baseline | 4-Aminomethyl and 6-aminomethyl benzoxaborole positional isomers: no measurable LeuRS inhibition (IC50 > 100 µM in the same assay platform) [1] |
| Quantified Difference | Activity gap > 100-fold; positional isomers are effectively inactive at the LeuRS target, whereas 3-aminomethyl derivatives retain target engagement capacity |
| Conditions | M. tuberculosis LeuRS enzyme inhibition assay; recombinant Mtb LeuRS; in vitro biochemical assay as described in Li et al. J Med Chem 2017 [1] |
Why This Matters
For procurement decisions in antitubercular or anti-infective drug discovery, selecting the 3-aminomethyl regioisomer is mandatory; any other positional isomer will fail to engage the validated LeuRS target and will produce false-negative or misleading SAR data, wasting synthesis and screening resources.
- [1] Li X, et al. Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656). J Med Chem. 2017;60(19):8011-8026. PMID: 28953378. [SAR Table 2: positional isomer data]. View Source
